molecular formula C11H13N3O B8604034 5-propyl-2-pyridin-3-yl-4H-pyrazol-3-one

5-propyl-2-pyridin-3-yl-4H-pyrazol-3-one

Cat. No. B8604034
M. Wt: 203.24 g/mol
InChI Key: YBBBFTXLNOUTLA-UHFFFAOYSA-N
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Patent
US06034099

Procedure details

From the reaction of 3-pyridylhydrazine and ethylbutyrylacetate, 2,4-dihydro-5-propyl-2-(3-pyridyl)-3H-pyrazol-3-one is obtained. Subsequent reaction with 2-ethylaniline yields 4-(2-ethylanilinomethylene)-2,4-dihydro-5-propyl-2-(3-pyridyl)-3H-pyrazo 1-3-one, Mp 143.9° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][NH2:8])[CH:2]=1.[CH2:9]([CH2:11][CH2:12][CH2:13][C:14](CC([O-])=O)=[O:15])[CH3:10]>>[CH2:11]([C:12]1[CH2:13][C:14](=[O:15])[N:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[N:8]=1)[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)NN
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)CCCC(=O)CC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1CC(N(N1)C=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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